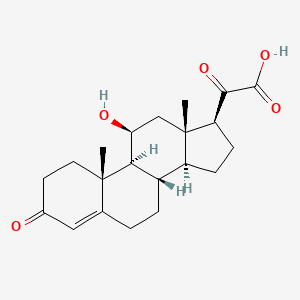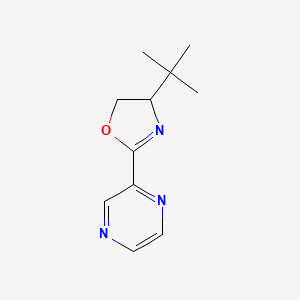![molecular formula C35H37ClN5NaO5S B13831061 sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)
sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N’-dibenzylethane-1,2-diamine” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic core, an oxazole ring, and a chlorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the bicyclic core, followed by the introduction of the oxazole ring and the chlorophenyl group. The final step involves the addition of the sodium salt and the N,N’-dibenzylethane-1,2-diamine moiety. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical research.
Medicine: Its potential as a pharmaceutical agent could be explored, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry: The compound could be used in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group are likely to play key roles in binding to target molecules, while the bicyclic core provides structural stability. The compound may inhibit or activate certain biochemical pathways, depending on its specific interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Penicillin derivatives: These compounds share a similar bicyclic core and are used as antibiotics.
Oxazole-containing molecules: These compounds are known for their diverse biological activities and are used in various pharmaceutical applications.
Chlorophenyl derivatives: These compounds are often used in the development of drugs and agrochemicals.
Uniqueness
What sets this compound apart is its combination of structural features, including the bicyclic core, oxazole ring, and chlorophenyl group. This unique combination may confer specific properties that make it particularly effective in certain applications, such as drug development or industrial catalysis.
Properties
Molecular Formula |
C35H37ClN5NaO5S |
|---|---|
Molecular Weight |
698.2 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine |
InChI |
InChI=1S/C19H18ClN3O5S.C16H20N2.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);1-10,17-18H,11-14H2;/q;;+1/p-1/t13-,14+,17-;;/m1../s1 |
InChI Key |
VNIDQBCMARUPKE-VICXVTCVSA-M |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[Na+] |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)







![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)



